molecular formula C11H17Cl2N3O B3033963 (4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone dihydrochloride CAS No. 1286274-40-5

(4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone dihydrochloride

Cat. No.: B3033963
CAS No.: 1286274-40-5
M. Wt: 278.18
InChI Key: PPQPDTZIDFCBIB-UHFFFAOYSA-N
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Description

. This compound is known for its unique structure, which combines a piperidine ring with a pyridine ring, making it a valuable molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone dihydrochloride typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method involves the use of Grignard reagents to facilitate the formation of the desired product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the piperidine or pyridine rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve the use of halogenating agents or nucleophiles under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones, while reduction yields amines. Substitution reactions can produce a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

(4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may act as an inhibitor or activator of certain enzymes .

Comparison with Similar Compounds

Similar Compounds

    (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: This compound shares a similar structure but with a pyrimidine ring instead of a piperidine ring.

    Pyridin-2-yl-methanones: These compounds have a similar pyridine ring structure and are used in similar applications.

Uniqueness

(4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone dihydrochloride is unique due to its combination of a piperidine and pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-pyridin-2-ylmethanone;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c12-9-4-7-14(8-5-9)11(15)10-3-1-2-6-13-10;;/h1-3,6,9H,4-5,7-8,12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQPDTZIDFCBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone dihydrochloride
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(4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone dihydrochloride
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(4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone dihydrochloride
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(4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone dihydrochloride

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